1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid is a unique chemical compound known for its diverse applications in scientific research. This compound features an adamantane moiety, which is a tricyclic hydrocarbon, attached to a pyrrolidine ring with a carboxylic acid group. The presence of the adamantane structure imparts significant stability and rigidity to the molecule, making it an attractive scaffold for various applications.
Mechanism of Action
Target of Action
The primary targets of 1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid are Aurora-A kinases . Aurora kinases are a family of serine/threonine kinases that play critical roles in cell cycle control and mitosis .
Mode of Action
The compound interacts with its targets, the Aurora-A kinases, potentially inhibiting their function . This interaction can lead to changes in cell cycle control and mitosis, affecting the proliferation of cells .
Biochemical Pathways
The compound affects the Aurora kinase pathway, which is involved in cell cycle control and mitosis . The downstream effects of this interaction can lead to changes in cell proliferation and potentially have impacts on various biological processes .
Pharmacokinetics
The compound is soluble in organic solvents, which may influence its absorption and distribution within the body .
Result of Action
The compound’s action results in analgesic and antihypoxic effects of varying strength . It also exhibits potential pharmacological activities such as arrhythmogenic, antiepileptic, anxiolytic, and others .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as 1-substituted 5-oxopyrrolidine-3-carboxylic acids, have been shown to possess analgesic and antihypoxic effects .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid in laboratory settings .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been studied .
Preparation Methods
The synthesis of 1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with adamantane derivatives. The reaction is carried out by heating the reactants without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc). The resulting product is isolated in good yields and purified through recrystallization .
Industrial production methods for this compound are not extensively documented, but the general approach involves similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantane moiety or the carboxylic acid group is replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of adamantane derivatives on cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and resistance to degradation.
Comparison with Similar Compounds
1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share the pyrrolidine-3-carboxylic acid core but differ in the substituents attached to the 1-position.
Adamantane derivatives: Compounds like amantadine and rimantadine, which also contain the adamantane moiety, are used as antiviral agents.
Properties
IUPAC Name |
1-(1-adamantyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-13-4-12(14(18)19)8-16(13)15-5-9-1-10(6-15)3-11(2-9)7-15/h9-12H,1-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMJBMAALOQKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4CC(CC4=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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